Rotatable Bond Constraint on Peptide Backbone
2-Amino-2-o-tolylpropanoic acid possesses two rotatable bonds (the Cα–Caryl bond and the Cα–CO₂H bond), compared with three rotatable bonds in α‑methylphenylalanine (additional Cα–CH₂–Caryl bond) and in 2‑amino‑3‑(o‑tolyl)propanoic acid [1][2]. This reduction in rotational degrees of freedom pre‑organizes the peptide backbone, a desirable feature for stabilizing specific secondary structures .
| Evidence Dimension | Number of freely rotatable bonds (PubChem computed) |
|---|---|
| Target Compound Data | 2 (Cα–Caryl and Cα–CO₂H) |
| Comparator Or Baseline | α‑Methylphenylalanine (CID 108055): 3 rotatable bonds; 2‑Amino‑3‑(o‑tolyl)propanoic acid (CID 409318): 3 rotatable bonds |
| Quantified Difference | Target compound has 33% fewer rotatable bonds (2 vs. 3) |
| Conditions | Computed molecular descriptor; PubChem XLogP3‑AA field [1][2] |
Why This Matters
Fewer rotatable bonds mean less entropic penalty upon folding or target binding, making this compound preferable when backbone pre‑organization is required for affinity or selectivity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20380631, 2-Amino-2-o-tolylpropanoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/792862-78-3 (accessed April 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 108055, DL-alpha-Methylphenylalanine. https://pubchem.ncbi.nlm.nih.gov/compound/108055 (accessed April 2026). View Source
